4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid
CAS No.: 1256345-83-1
Cat. No.: VC0037249
Molecular Formula: C10H11BF2O4
Molecular Weight: 244.001
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256345-83-1 |
|---|---|
| Molecular Formula | C10H11BF2O4 |
| Molecular Weight | 244.001 |
| IUPAC Name | [4-(2-ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C10H11BF2O4/c1-2-17-9(14)10(12,13)7-3-5-8(6-4-7)11(15)16/h3-6,15-16H,2H2,1H3 |
| Standard InChI Key | KCHICHVWFDSXLJ-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C(C(=O)OCC)(F)F)(O)O |
Introduction
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in organic synthesis due to its unique functional groups. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely employed in the synthesis of complex organic molecules. The presence of the ethoxycarbonyldifluoromethyl group provides a versatile handle for further chemical transformations.
Synthesis and Preparation
The synthesis of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid typically involves the preparation of the corresponding boronic ester, followed by hydrolysis to yield the boronic acid. The boronic ester can be synthesized through the reaction of a suitable aryl halide with a boron source in the presence of a catalyst.
| Reagents | Conditions | Product |
|---|---|---|
| Aryl halide | Pd(0) catalyst, boron source | Boronic ester |
| Boronic ester | Hydrolysis | Boronic acid |
3.1. Suzuki-Miyaura Cross-Coupling Reactions
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is used as a coupling partner in Suzuki-Miyaura reactions to form complex biaryl compounds. This reaction is facilitated by palladium catalysts and is crucial for the synthesis of pharmaceuticals and materials.
3.2. Functional Group Transformations
The ethoxycarbonyldifluoromethyl group can undergo various transformations, such as hydrolysis to form a carboxylic acid or decarboxylation to yield a difluoromethyl group. These transformations expand the utility of the compound in organic synthesis.
Safety and Handling
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid should be handled with care due to its potential reactivity. It is recommended to store the compound at low temperatures and follow standard safety protocols for handling boronic acids.
| Safety Information | Recommendations |
|---|---|
| Storage | Store at -20°C |
| Handling | Use protective equipment |
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